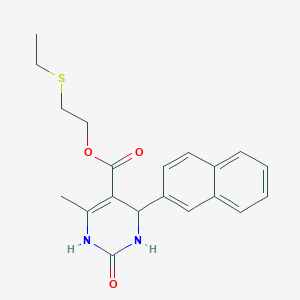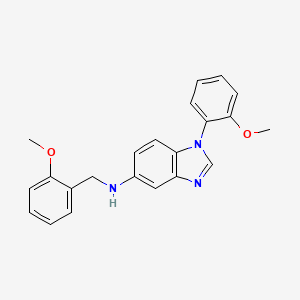![molecular formula C18H12Cl2N4OS B11090928 2,4-dichloro-N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11090928.png)
2,4-dichloro-N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]benzamide: is a heterocyclic compound with an intriguing structure. Let’s break it down:
- The benzamide portion consists of a benzene ring attached to an amide functional group (CONH₂).
- The 1H-indol-3-ylmethyl group is derived from indole, a bicyclic aromatic compound found in various natural products and synthetic drugs.
- The 1,3,4-thiadiazol-2-yl moiety is a five-membered ring containing sulfur and nitrogen atoms.
Chemical Reactions Analysis
Reactions:
Oxidation: The compound may undergo oxidation reactions, potentially affecting the indole or thiadiazole moieties.
Reduction: Reduction of the nitro group (if present) could yield an amino group.
Substitution: Chlorine atoms may be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation.
Substitution: Chlorination using chlorine gas (Cl₂) or chlorinating agents.
Major Products:
The specific products depend on reaction conditions and substituents. Potential products include derivatives with modified indole or thiadiazole rings.
Scientific Research Applications
This compound’s diverse biological activities make it intriguing for research:
Antiviral: Indole derivatives have shown antiviral potential.
Anti-inflammatory: Some indole derivatives exhibit anti-inflammatory and analgesic properties.
Other Activities: Antioxidant, antimicrobial, antitubercular, and antidiabetic effects have been reported.
Mechanism of Action
The exact mechanism remains elusive, but it likely involves interactions with cellular receptors or enzymes. Further studies are needed to elucidate its targets and pathways.
Comparison with Similar Compounds
While direct comparisons are challenging due to limited data, exploring related indole derivatives could reveal unique features.
Similar Compounds
Indomethacin: An anti-inflammatory drug.
Celecoxib: Used for pain relief and inflammation.
Properties
Molecular Formula |
C18H12Cl2N4OS |
|---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
2,4-dichloro-N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C18H12Cl2N4OS/c19-11-5-6-13(14(20)8-11)17(25)22-18-24-23-16(26-18)7-10-9-21-15-4-2-1-3-12(10)15/h1-6,8-9,21H,7H2,(H,22,24,25) |
InChI Key |
DASWGSQDVRHWJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3=NN=C(S3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B11090848.png)
![(2E)-N-[4-(acetylamino)phenyl]-3-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}-2-cyanoprop-2-enamide](/img/structure/B11090853.png)
![N-(2-methylquinolin-6-yl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B11090862.png)
amino}-N-(4-methoxyphenyl)cyclohexanecarboxamide](/img/structure/B11090876.png)
![N-(2-chloro-4-{[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}phenyl)acetamide](/img/structure/B11090882.png)

![Methyl 2-{[4-(4-chlorophenyl)-3-cyano-6,7-dihydro-5H-cyclopenta[B]pyridin-2-YL]sulfanyl}acetate](/img/structure/B11090895.png)
![Ethyl 4-[3-(4-chlorobenzyl)-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl]benzoate](/img/structure/B11090901.png)

![2-ethoxy-N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11090907.png)
![1,2-Dichloro-4-[(2-chloro-2-phenylethyl)sulfonyl]benzene](/img/structure/B11090911.png)
![2-{[5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(4-methoxyphenyl)acetyl]acetohydrazide](/img/structure/B11090921.png)
![6-nitro-4-phenyl-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]quinolin-2(1H)-one](/img/structure/B11090922.png)

